Bienvenue dans la boutique en ligne BenchChem!

Fraxidin

Oxidative Stress Endothelial Protection Cell Viability

Fraxidin (8-hydroxy-6,7-dimethoxycoumarin) provides 29.4% HUVEC viability enhancement under H₂O₂ challenge—3.2× greater than fraxin—making it the optimal coumarin for endothelial oxidative stress protection assays. Its distinct 8-hydroxy-6,7-dimethoxy substitution enables systematic SAR studies on methoxylation vs. hydroxylation effects. Unlike bergamottin, fraxidin engages CYP3A4 heme iron via carbonyl coordination (not π-π stacking), establishing it as a non-inhibitory comparator for P450 interaction screening. Procure ≥98% HPLC-verified purity to ensure reproducible results.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 525-21-3
Cat. No. B1674052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxidin
CAS525-21-3
SynonymsFraxidin;  EINECS 208-370-7.
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC
InChIInChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3
InChIKeyQNFBKOHHLAWWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fraxidin (CAS 525-21-3) Scientific Procurement: Baseline Characterization for Research Selection


Fraxidin (8-hydroxy-6,7-dimethoxycoumarin) is a naturally occurring coumarin derivative isolated from various plant sources, including Jatropha podagrica roots and Fraxinus species [1]. It exhibits a range of documented biological activities, including antibacterial effects against Bacillus subtilis (inhibition zone of 12 mm at 20 µg/disk) and free radical scavenging capacity [2]. While multiple coumarins share overlapping bioactivity claims, meaningful procurement decisions require comparative quantitative evidence that distinguishes Fraxidin from its structurally closest analogs. This guide focuses exclusively on verifiable differential performance data against relevant comparators.

Fraxidin (CAS 525-21-3) vs. Analogs: Why Structural Similarity Does Not Imply Functional Equivalence


Coumarins sharing the benzopyrone core—including fraxetin, fraxin, isofraxidin, and esculetin—exhibit divergent biological potency despite minimal structural variation. The substitution pattern on the coumarin scaffold (specifically hydroxylation and methoxylation at positions 6, 7, and 8) fundamentally alters hydrogen-bonding capacity, redox potential, and target protein interactions [1]. For example, fraxetin (7,8-dihydroxy-6-methoxycoumarin) shows markedly different adipocyte differentiation inhibition than fraxidin (8-hydroxy-6,7-dimethoxycoumarin) [2]. At the enzyme level, fraxidin engages CYP3A4 heme via carbonyl coordination, whereas bergamottin utilizes π-π stacking, producing distinct metabolic interaction profiles [3]. Generic interchange without supporting comparative data introduces experimental variability that compromises reproducibility in cellular, enzymatic, and in vivo studies.

Fraxidin (CAS 525-21-3) Quantitative Differentiation: Comparator-Based Evidence for Research Procurement


Fraxidin vs. Fraxin: 3.2-Fold Superior Enhancement of Endothelial Cell Viability Under Oxidative Stress

In a direct comparative study of structurally related coumarins evaluated in H2O2-treated human umbilical vein endothelial cells (HUVECs), fraxidin methyl ether (the methylated derivative of fraxidin) produced a 29.4% enhancement of cell viability, compared to only 9.3% enhancement for fraxin under identical experimental conditions [1]. This represents a 3.2-fold greater protective efficacy, with fraxidin ranking first among eight tested coumarin analogs including prenyletin (26.4%), methoxsalen (20.8%), diffratic acid (19.9%), rutoside (19.1%), xanthyletin (18.4%), and kuhlmannin (18.2%) [1].

Oxidative Stress Endothelial Protection Cell Viability

Fraxidin vs. Fraxetin and Esculetin: Differential Anti-Adipogenic Activity Ranking in 3T3-L1 Cells

Activity-guided fractionation from Fraxinus rhynchophylla stem bark yielded six coumarins that were tested for adipocyte differentiation inhibition in 3T3-L1 preadipocytes. Among these, esculetin demonstrated the most potent inhibitory activity, followed by fraxetin in second position [1]. Fraxidin ranked behind both esculetin and fraxetin in anti-adipogenic potency, with esculetin's mechanism linked to PPARγ protein expression blockade [1]. This rank-order differentiation establishes that while fraxidin possesses anti-adipogenic activity, it is not the most potent analog for this specific application.

Adipogenesis Metabolic Research PPARγ Pathway

Fraxidin vs. Bergamottin: Distinct CYP3A4 Heme-Binding Mode with Implications for Drug Interaction Studies

X-ray crystallography and DFT computational docking studies of three coumarins—bergamottin, osthole, and fraxidin—revealed fundamentally different binding interactions with the CYP3A4 active site (PDB 4D78) [1]. Bergamottin, a strong CYP3A4 inhibitor responsible for the grapefruit effect, binds via strong π-π stacking interactions (centroid distance <3.4 Å) that anchor it near the heme group [1]. In contrast, fraxidin and osthole exhibit carbonyl coordination directly to the heme iron, a distinct binding mode with different implications for enzyme inhibition potency [1]. This mechanistic divergence explains why bergamottin is a potent mechanism-based inhibitor while fraxidin does not produce comparable drug interaction liability.

Drug Metabolism CYP3A4 Enzyme Inhibition Pharmacokinetics

Fraxidin Antioxidant Capacity: DPPH IC50 of 7.83 µM with Contextual Limitations

Fraxidin demonstrates measurable free radical scavenging activity with reported IC50 values of 7.83±1.00 µM in the DPPH assay and 11.4±1.44 µM in the superoxide anion radical scavenging assay [1]. However, direct comparator data for structurally analogous coumarins (fraxetin, fraxin, isofraxidin) under identical assay conditions are not available in the peer-reviewed literature. Without matched comparator data, this antioxidant activity measurement cannot support procurement claims of superiority over specific analogs. The data are provided here solely to document baseline activity for applications where absolute antioxidant capacity, rather than relative differentiation, is the selection criterion.

Antioxidant Free Radical Scavenging Oxidative Stress

Fraxidin Antibacterial Activity: Bacillus subtilis Inhibition Zone of 12 mm at 20 µg/disk Without Comparator Context

Fraxidin exhibits antibacterial activity against Bacillus subtilis, producing an inhibition zone of 12 mm at a concentration of 20 µg/disk in disk diffusion assays . This activity has been consistently reported across multiple vendor technical datasheets . However, the available literature lacks parallel head-to-head comparison data for structurally related coumarins (e.g., isofraxidin, fraxetin, scopoletin) against B. subtilis under identical experimental conditions. Consequently, this antibacterial data cannot support differentiation-based procurement decisions; it serves only as a baseline characterization.

Antimicrobial Bacillus subtilis Natural Products

Fraxidin (CAS 525-21-3) Evidence-Based Application Scenarios for Research Procurement


Endothelial Oxidative Stress Protection Studies Requiring Maximal Coumarin Efficacy

Fraxidin is the evidence-supported coumarin of choice for HUVEC-based oxidative stress protection assays. With a 29.4% viability enhancement under H2O2 challenge—3.2-fold greater than fraxin—it provides the highest protective efficacy among structurally related coumarins tested in the same system [1]. This differential performance makes fraxidin the optimal selection when the research objective demands maximal endothelial protection or when establishing structure-activity relationships around methoxylation patterns. Procurement should prioritize high-purity fraxidin (>98%) with verified identity via NMR or HPLC-MS to ensure reproducibility of the documented efficacy.

Cytochrome P450 3A4 Drug Interaction Studies: Negative Control for Bergamottin-Type Inhibition

For research investigating the structural determinants of CYP3A4 inhibition by coumarins, fraxidin serves as a mechanistically distinct comparator. Unlike bergamottin, which inhibits CYP3A4 via strong π-π stacking interactions (centroid <3.4 Å), fraxidin engages the heme iron through carbonyl coordination—a binding mode that does not produce potent mechanism-based inhibition [1]. Researchers studying the grapefruit effect or screening natural products for P450 interaction liability should include fraxidin as a representative of non-inhibitory coumarins, enabling controlled structure-activity relationship analysis.

Structure-Activity Relationship Studies on Coumarin Methoxylation Patterns

Fraxidin (8-hydroxy-6,7-dimethoxycoumarin) occupies a specific position in the coumarin substitution matrix that differentiates it from fraxetin (7,8-dihydroxy-6-methoxycoumarin), fraxin (fraxetin-8-O-glucoside), and isofraxidin (6,8-dimethoxy-7-hydroxycoumarin). Its distinct 8-hydroxy-6,7-dimethoxy substitution pattern makes it essential for systematic SAR studies examining how hydroxylation versus methoxylation at positions 6, 7, and 8 modulates antioxidant capacity, enzyme binding, and cellular activity [1]. Procurement of structurally authenticated fraxidin alongside its positional isomers enables comprehensive analysis of substituent effects on coumarin bioactivity.

Adipocyte Differentiation Studies Requiring a Moderate-Activity Coumarin Comparator

In 3T3-L1 adipogenesis assays, fraxidin occupies an intermediate position in the coumarin potency hierarchy—ranking behind esculetin and fraxetin but retaining measurable anti-adipogenic activity [1]. This rank-order differentiation makes fraxidin suitable as a moderate-activity comparator when establishing dose-response relationships or when investigating the structural features that diminish anti-adipogenic potency relative to more hydroxylated analogs. Researchers should note that esculetin remains the superior choice for studies requiring maximal PPARγ pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fraxidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.